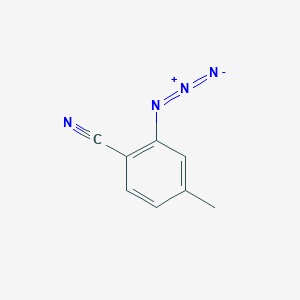

2-Azido-4-methylbenzonitrile

Description

2-Azido-4-methylbenzonitrile (C₈H₅N₄CH₃) is an aromatic compound featuring an azide (-N₃) group at the 2-position and a methyl (-CH₃) group at the 4-position of a benzonitrile scaffold. This molecule is of interest in organic synthesis and materials science due to the reactivity of the azide group, which enables participation in click chemistry (e.g., Huisgen cycloaddition) and photochemical applications. For example, bromo- or iodo-precursors react with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) under controlled conditions .

Propriétés

Formule moléculaire |

C8H6N4 |

|---|---|

Poids moléculaire |

158.16 g/mol |

Nom IUPAC |

2-azido-4-methylbenzonitrile |

InChI |

InChI=1S/C8H6N4/c1-6-2-3-7(5-9)8(4-6)11-12-10/h2-4H,1H3 |

Clé InChI |

NLDWPRBLCFVZTA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)C#N)N=[N+]=[N-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Azido-4-methylbenzonitrile involves the reaction of 4-methylbenzonitrile with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires stirring at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-Azido-4-methylbenzonitrile often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-Azido-4-methylbenzonitrile undergoes various chemical reactions, including:

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts are commonly used for cycloaddition reactions.

Substitution: Reagents like triphenylphosphine and imidazole can facilitate substitution reactions.

Major Products

Triazoles: Formed from cycloaddition reactions.

Substituted Derivatives: Formed from substitution reactions.

Applications De Recherche Scientifique

2-Azido-4-methylbenzonitrile is used in various fields:

Chemistry: As a precursor for synthesizing heterocycles and other complex molecules.

Biology: Utilized in bioorthogonal click chemistry for labeling and imaging biomolecules.

Industry: Used in the production of advanced materials and coatings.

Mécanisme D'action

The azide group in 2-Azido-4-methylbenzonitrile is highly reactive and can undergo cycloaddition reactions with alkynes. This reactivity is harnessed in click chemistry, where the compound acts as a bioorthogonal reagent, selectively reacting with target molecules without interfering with biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize 2-azido-4-methylbenzonitrile, we compare it with 2-[4-(azidomethyl)phenyl]benzonitrile , a structurally related compound reported by Peng et al. (2012) . Key differences and similarities are outlined below:

Key Findings:

Structural Complexity : The biphenyl system in 2-[4-(azidomethyl)phenyl]benzonitrile introduces torsional strain (46.41° dihedral angle), absent in 2-azido-4-methylbenzonitrile’s single-ring structure. This impacts packing efficiency and photophysical properties .

Reactivity : Both compounds exhibit azide-driven reactivity, but the azidomethyl group in the biphenyl derivative may offer enhanced steric hindrance, slowing click reactions compared to the more accessible azide in 2-azido-4-methylbenzonitrile.

Crystallography : The biphenyl compound’s crystal structure reveals weak C–H···C interactions, whereas 2-azido-4-methylbenzonitrile’s smaller structure may favor stronger dipole-dipole interactions due to the polar nitrile and azide groups.

Research Implications and Limitations

- Thermal Stability : Azido compounds are generally thermally labile. The methyl group in 2-azido-4-methylbenzonitrile could stabilize the molecule compared to bulkier analogs, but experimental data are needed.

- Synthetic Challenges : Halogenated precursors for 2-azido-4-methylbenzonitrile may require regioselective functionalization, unlike the biphenyl analog’s straightforward bromide-azide exchange .

- Literature Gaps : Direct studies on 2-azido-4-methylbenzonitrile are sparse; most inferences derive from structurally related systems. Further crystallographic and kinetic analyses are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.